4-((3-Bromophenyl)amino)quinazoline-6,7-diol - 169205-86-1

4-((3-Bromophenyl)amino)quinazoline-6,7-diol

Catalog Number: EVT-1217851
CAS Number: 169205-86-1
Molecular Formula: C14H10BrN3O2
Molecular Weight: 332.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

This particular compound has garnered significant interest in scientific research, particularly for its potent inhibitory activity against tyrosine kinases, specifically the epidermal growth factor receptor (EGFR) [, ]. This inhibitory activity makes 4-((3-bromophenyl)amino)quinazoline-6,7-diol a valuable tool for studying EGFR-mediated signaling pathways and for developing potential anticancer therapies [].

Synthesis Analysis

The synthesis of 4-((3-bromophenyl)amino)quinazoline-6,7-diol can be achieved through various synthetic routes. A commonly employed method involves a multi-step process starting from commercially available starting materials []:

  • Condensation with 3-bromoaniline: The 4-chloro-6,7-dimethoxyquinazoline is then reacted with 3-bromoaniline in the presence of a suitable base and solvent, typically ethanol under reflux conditions [].
Mechanism of Action

4-((3-Bromophenyl)amino)quinazoline-6,7-diol acts as a potent and selective inhibitor of the EGFR tyrosine kinase [, ]. Its mechanism of action involves competitive binding to the ATP-binding site of the enzyme, thereby blocking ATP from binding and inhibiting the enzyme's catalytic activity [].

Applications
  • EGFR inhibition studies: It serves as a valuable tool for studying the role of EGFR in various cellular processes, including cell signaling, proliferation, and differentiation []. Researchers can use it to investigate EGFR-dependent signaling pathways and identify downstream targets.
  • Development of anticancer agents: Its potent antiproliferative activity against cancer cells, especially those overexpressing EGFR, makes it a promising lead compound for developing novel anticancer therapies [, ].

4-(3'-Bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154)

Compound Description: WHI-P154 is a novel quinazoline derivative that displays significant cytotoxicity against human glioblastoma cell lines, U373 and U87. [, ] It induces apoptotic cell death in these cells at micromolar concentrations. [, ] Conjugating WHI-P154 to recombinant human epidermal growth factor (EGF) substantially increases its antiglioblastoma activity (over 200-fold enhancement) and makes it more selective. [, ] The EGF-P154 conjugate utilizes receptor-mediated endocytosis to enter target glioblastoma cells. [, ]

4-[(3-Bromophenyl)amino]-6,7-dimethoxyquinazoline (PD 153035)

Compound Description: PD 153035 is an exceptionally potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase activity, exhibiting an IC50 of 0.025 nM. [] This compound effectively inhibits the phosphorylation of a phospholipase C-gamma-1 fragment, demonstrating its efficacy as an ATP site inhibitor of EGFR. []

Relevance: PD 153035 possesses a very similar structure to 4-((3-Bromophenyl)amino)quinazoline-6,7-diol. Both compounds feature a quinazoline core with a 3-bromophenyl group attached to the 4-amino substituent. The primary difference lies in the presence of methoxy groups at the 6 and 7 positions of the quinazoline ring in PD 153035, compared to hydroxyl groups in 4-((3-Bromophenyl)amino)quinazoline-6,7-diol. This close structural similarity underscores the significance of these positions for EGFR inhibitory activity. [, ]

Imidazo[4,5-g]quinazoline (8)

Compound Description: This linear imidazo[4,5-g]quinazoline derivative demonstrates exceptional potency as an EGFR tyrosine kinase inhibitor, with an IC50 of 0.008 nM. [] It effectively inhibits the phosphorylation of a phospholipase C-gamma-1 fragment. [] Cellular studies indicate that this compound readily penetrates cells and selectively inhibits EGF-stimulated signal transduction through competitive binding at the ATP site of EGFR. []

Relevance: Although structurally distinct from 4-((3-Bromophenyl)amino)quinazoline-6,7-diol, Imidazo[4,5-g]quinazoline (8) is included due to its shared classification as a potent EGFR tyrosine kinase inhibitor. [] This suggests that despite the difference in core structures (imidazoquinazoline vs. quinazoline), both compounds target the same biological pathway, highlighting the potential for diverse chemical scaffolds in achieving similar biological effects.

Gefitinib (Iressa, ZD1839)

Compound Description: Gefitinib, marketed as Iressa, is a prominent quinazoline derivative approved by the FDA for treating advanced non-small-cell lung cancer (NSCLC). [] It functions as an EGFR tyrosine kinase inhibitor. []

Relevance: Gefitinib shares the core quinazoline structure with 4-((3-Bromophenyl)amino)quinazoline-6,7-diol. While the specific substituents differ, their shared quinazoline scaffold and similar mechanism of action (EGFR tyrosine kinase inhibition) [] highlight the relevance of this chemical class in medicinal chemistry and oncology.

Properties

CAS Number

169205-86-1

Product Name

4-((3-Bromophenyl)amino)quinazoline-6,7-diol

IUPAC Name

4-(3-bromoanilino)quinazoline-6,7-diol

Molecular Formula

C14H10BrN3O2

Molecular Weight

332.15 g/mol

InChI

InChI=1S/C14H10BrN3O2/c15-8-2-1-3-9(4-8)18-14-10-5-12(19)13(20)6-11(10)16-7-17-14/h1-7,19-20H,(H,16,17,18)

InChI Key

ASKAAPNTIIAMKD-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)NC2=NC=NC3=CC(=C(C=C32)O)O

Synonyms

4-(3-broMophenylaMino)quinazoline-6,7-diol

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=C3C=C(C(=O)C=C3NC=N2)O

Isomeric SMILES

C1=CC(=CC(=C1)Br)NC2=C3C=C(C(=O)C=C3NC=N2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.